

Efficacy of Tomopenem in combination with other antibiotics against resistant bacteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tomopenem

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Tomopenem in Combination Therapy: A Comparative Guide to Combating Resistant Bacteria

An Objective Analysis of **Tomopenem**'s Potential in Synergistic Antibiotic Regimens Against Multidrug-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem (formerly CS-023) is a novel 1 β -methylcarbapenem distinguished by its broad spectrum of activity against critical Gram-positive and Gram-negative pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Pseudomonas aeruginosa*.^[1] Its enhanced stability against hydrolysis by human renal dehydropeptidase-I and potent intrinsic activity make it a promising candidate in the fight against antimicrobial resistance. While data on **tomopenem**'s efficacy as a standalone agent is available, research specifically investigating its synergistic potential in combination with other antibiotics against resistant bacteria is limited.

This guide provides a comparative analysis of **tomopenem**'s potential in combination therapy. Due to the current absence of extensive direct studies on **tomopenem** combinations, this document leverages comprehensive data from studies on other carbapenems, such as meropenem and imipenem, to infer potential synergistic interactions and guide future research.

This guide will detail the established efficacy of carbapenem combinations against various resistant strains, present the experimental methodologies used to determine synergy, and offer a forward-looking perspective on **tomopenem**'s role in future antibiotic regimens.

Tomopenem: Standalone Efficacy

Tomopenem has demonstrated potent in vitro activity against a range of challenging pathogens. Notably, its efficacy against MRSA is a significant advantage over many other carbapenems.[1] This activity is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key mechanism of methicillin resistance in *S. aureus*. [2] Against *P. aeruginosa*, **tomopenem** has shown activity comparable to or greater than that of imipenem and meropenem.[1] In vivo studies using a murine thigh infection model have shown that the efficacy of **tomopenem** is driven by the time above the minimum inhibitory concentration ($T > MIC$), a pharmacokinetic/pharmacodynamic parameter characteristic of beta-lactam antibiotics. [3]

Carbapenem Combination Therapy: A Comparative Overview

Combination antibiotic therapy is a key strategy to enhance efficacy, overcome resistance, and reduce the emergence of further resistance. The following sections summarize the observed synergistic effects of carbapenems in combination with other antibiotic classes against various resistant bacteria. These findings provide a basis for hypothesizing the potential synergistic activity of **tomopenem**.

Carbapenems with Aminoglycosides

The combination of a carbapenem with an aminoglycoside is one of the most studied synergistic pairings. The proposed mechanism involves the disruption of the bacterial cell wall by the carbapenem, which facilitates the intracellular uptake of the aminoglycoside, leading to enhanced bactericidal activity.

Table 1: Efficacy of Carbapenem-Aminoglycoside Combinations against Gram-Negative Bacteria

Carbapenem	Aminoglycoside	Target Organism(s)	Key Findings	Synergy Rate	Reference(s)
Meropenem	Amikacin, Gentamicin, Kanamycin, Streptomycin, Tobramycin	Carbapenem-Resistant Escherichia coli (CREC)	Demonstrated strong synergistic effects in both checkerboard and time-kill assays.	68.4% - 84.2%	[4] [5]
Imipenem	Tobramycin, Amikacin	Carbapenem-Resistant Pseudomonas aeruginosa	Synergistic killing and prevention of resistance were achieved. Aminoglycosides were found to enhance the target site concentration of imipenem.	Not specified	[6]
Imipenem	Tobramycin, Amikacin	Carbapenem-Resistant Acinetobacter baumannii	Combination yielded synergistic killing and prevented regrowth.	Not specified	[7]
Meropenem	Tobramycin	Carbapenem-Resistant Pseudomonas aeruginosa	Combination therapy suppressed regrowth and resistance	Not specified	[8]

over a 7-day
period in a
hollow-fiber
infection
model.

Carbapenems with Fluoroquinolones

The combination of carbapenems and fluoroquinolones has shown synergistic effects against certain pathogens, particularly *P. aeruginosa*. The mechanisms are thought to involve complementary actions on different bacterial targets (cell wall synthesis and DNA replication).

Table 2: Efficacy of Carbapenem-Fluoroquinolone Combinations

Carbapenem	Fluoroquinolone	Target Organism(s)	Key Findings	Synergy Rate	Reference(s)
Imipenem	Ciprofloxacin	Pseudomonas aeruginosa	Synergistic effects observed in 20% to 50% of isolates in vitro and in animal models.	20% - 50%	[9]
Meropenem	Ciprofloxacin	Hypermutable Pseudomonas aeruginosa	Combination achieved synergistic killing and suppressed resistance in a cystic fibrosis lung model.	Not specified	[10]
Meropenem	Ciprofloxacin	Carbapenem-Resistant Acinetobacter baumannii	The combination exhibited synergistic antibacterial effects by lowering the MIC and enhancing bactericidal activity.	Not specified	[11]

Carbapenems with Glycopeptides/Lipopeptides against MRSA

Given **tomopenem**'s inherent activity against MRSA, its potential in combination with glycopeptides or lipopeptides is of significant interest. Synergy in these combinations is often attributed to the "seesaw effect," where increased resistance to one agent leads to increased susceptibility to the other.[\[12\]](#)

Table 3: Efficacy of Carbapenem-Glycopeptide Combinations against MRSA

Carbapenem	Glycopeptide/Lipopeptide	Target Organism(s)	Key Findings	Synergy Rate	Reference(s)
Imipenem, Meropenem	Vancomycin, Teicoplanin	Methicillin-Resistant Staphylococcus aureus (MRSA)	Synergy was detected in a significant number of isolates.	63% - 83%	[13]
Meropenem	Daptomycin, Vancomycin	Methicillin-Resistant Staphylococcus aureus (MRSA)	Synergistic antimicrobial activity is commonly observed, especially in strains with reduced susceptibility to glycopeptides/lipopeptides.	Not specified	[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

- **Preparation of Antibiotics:** Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates. One antibiotic is diluted along the x-axis, and the other along the y-axis, creating a matrix of different concentration combinations.[\[14\]](#)
- **Inoculum Preparation:** The test organism is cultured to a standardized turbidity, typically 0.5 McFarland, and then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[\[14\]](#)
- **Incubation:** The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
- **Determination of MIC:** The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
- **Calculation of Fractional Inhibitory Concentration (FIC) Index:** The FIC index is calculated to quantify the interaction. The formula is as follows: $\text{FIC Index} = \text{FIC of Drug A} + \text{FIC of Drug B}$
Where:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
- **Interpretation of Results:**
 - Synergy: $\text{FIC Index} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FIC Index} \leq 4$
 - Antagonism: $\text{FIC Index} > 4$ [\[15\]](#)

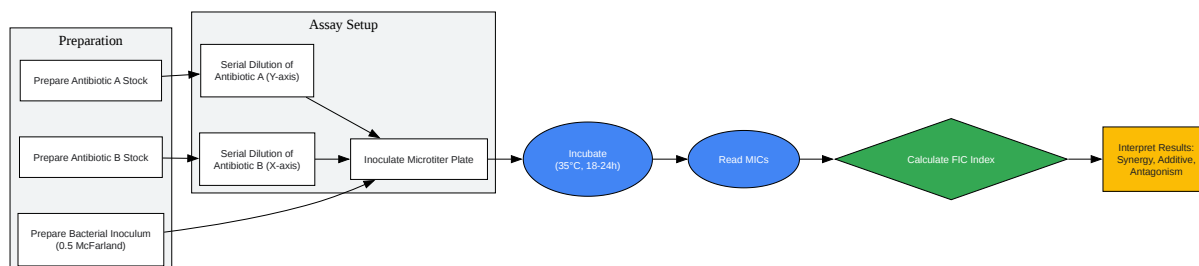
Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

- **Preparation of Cultures:** Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5×10^5 to 5×10^6 CFU/mL in a flask containing a liquid growth medium.
- **Addition of Antibiotics:** Antibiotics are added to the flasks at specific concentrations (e.g., based on their MIC values), both individually and in combination. A growth control without any antibiotic is also included.
- **Incubation and Sampling:** The flasks are incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[\[16\]](#)
- **Bacterial Viable Count:** The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.
- **Interpretation of Results:**
 - **Synergy:** $A \geq 2\text{-log}_{10}$ decrease in CFU/mL by the combination compared with the most active single agent.[\[16\]](#)
 - **Bactericidal activity:** $A \geq 3\text{-log}_{10}$ decrease in CFU/mL compared with the initial inoculum. [\[16\]](#)
 - **Indifference:** $A < 2\text{-log}_{10}$ change in CFU/mL by the combination compared with the most active single agent.
 - **Antagonism:** $A \geq 2\text{-log}_{10}$ increase in CFU/mL by the combination compared with the most active single agent.

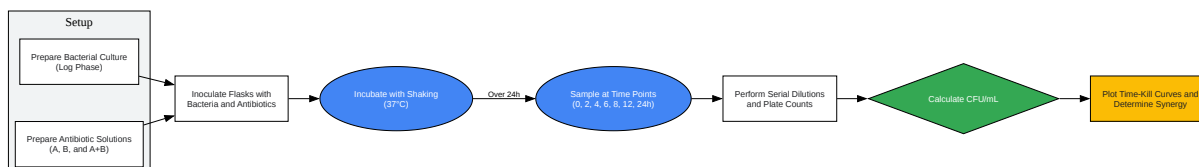
Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the workflows of the described experimental protocols and a conceptual model of antibiotic synergy.



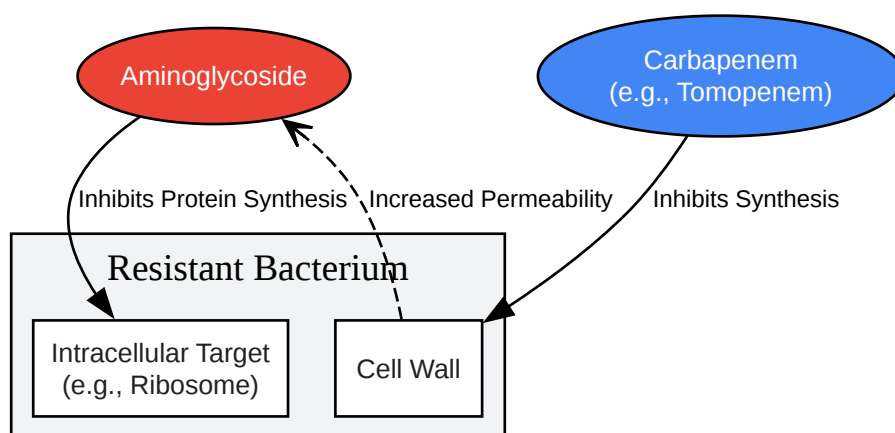
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Caption: Workflow of the Checkerboard Assay for Synergy Testing.



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Caption: Workflow of the Time-Kill Assay for Synergy Testing.



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Caption: Conceptual Model of Carbapenem-Aminoglycoside Synergy.

Conclusion and Future Directions

While direct experimental data on the synergistic effects of **tomopenem** in combination with other antibiotics are not yet widely available, the extensive body of research on other carbapenems provides a strong foundation for optimism. The demonstrated efficacy of combinations involving meropenem and imipenem against a wide array of resistant pathogens suggests that **tomopenem**, with its potent and broad-spectrum activity, is a promising candidate for similar combination therapies.

Particularly, the potential for synergistic combinations of **tomopenem** with aminoglycosides or fluoroquinolones against multidrug-resistant Gram-negative bacteria, and with glycopeptides against MRSA, warrants thorough investigation. Future research should prioritize in vitro synergy studies, such as checkerboard and time-kill assays, to systematically evaluate **tomopenem** in combination with various antibiotic classes. Promising combinations should then be advanced to in vivo models to assess their efficacy in a more complex biological environment. The data generated from such studies will be crucial in defining the role of **tomopenem** in the clinical management of infections caused by highly resistant bacteria and in shaping the future of combination antibiotic therapy.

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- To cite this document: BenchChem. [Efficacy of Tomopenem in combination with other antibiotics against resistant bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683202#efficacy-of-tomopenem-in-combination-with-other-antibiotics-against-resistant-bacteria]

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